molecular formula C23H30O2 B1623191 4-Propylphenyl 4-heptylbenzoate CAS No. 83846-94-0

4-Propylphenyl 4-heptylbenzoate

Cat. No.: B1623191
CAS No.: 83846-94-0
M. Wt: 338.5 g/mol
InChI Key: OUSRURSEKXEDCJ-UHFFFAOYSA-N
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Description

4-Propylphenyl 4-heptylbenzoate is a benzoate ester comprising two aromatic rings: a 4-heptyl-substituted benzoate group and a 4-propyl-substituted phenyl group. Its molecular formula is C23H30O2, with a molecular weight of 338.48 g/mol. The compound is structurally characterized by a long heptyl chain (C7H15) attached to the benzoate ring and a shorter propyl chain (C3H7) on the phenyl group. Such esters are often utilized in materials science, particularly as nucleating agents in polymers to enhance crystallization efficiency, optical clarity, and mechanical strength .

Properties

CAS No.

83846-94-0

Molecular Formula

C23H30O2

Molecular Weight

338.5 g/mol

IUPAC Name

(4-propylphenyl) 4-heptylbenzoate

InChI

InChI=1S/C23H30O2/c1-3-5-6-7-8-10-20-11-15-21(16-12-20)23(24)25-22-17-13-19(9-4-2)14-18-22/h11-18H,3-10H2,1-2H3

InChI Key

OUSRURSEKXEDCJ-UHFFFAOYSA-N

SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC

Other CAS No.

83846-94-0

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 4-propylphenyl 4-heptylbenzoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound C23H30O2 338.48 Not provided Heptyl (C7H15), Propyl (C3H7)
4-Cyanophenyl 4-heptylbenzoate C21H23NO2 321.41 38690-76-5 Heptyl (C7H15), Cyano (CN)
4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate C26H32O2 388.53 122230-64-2 Pentyl (C5H11), Cyclohexyl (C6H11)

Structural Insights :

  • Substituent Polarity: The propyl group is nonpolar, whereas the cyano group in 4-cyanophenyl 4-heptylbenzoate introduces polarity, affecting intermolecular interactions and toxicity profiles .
  • Cyclohexyl vs. Aromatic Rings : The cyclohexyl group in may influence mesomorphic properties, making it suitable for liquid crystal applications, unlike the purely aromatic 4-propylphenyl derivative .
This compound
  • Polymer Nucleation : Analogous to 4-propylphenyl-containing compounds in , this ester likely acts as a nucleating agent in isotactic polypropylene (iPP), improving crystallization kinetics and optical transparency. The heptyl chain may enhance compatibility with polymer matrices .
4-Cyanophenyl 4-Heptylbenzoate
  • Applications: Primarily used in laboratory chemical synthesis due to its polar cyano group, which facilitates reactions requiring electron-deficient aromatic systems. However, its acute oral toxicity (H302) and skin irritation (H315) limit industrial use .
4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate
  • Liquid Crystal Potential: The cyclohexyl group and pentyl chain suggest applications in liquid crystal displays (LCDs), where temperature-dependent phase transitions are critical .

Key Observations :

  • The cyano group in 4-cyanophenyl 4-heptylbenzoate increases reactivity and toxicity compared to the propyl variant.
  • Cyclohexyl-containing compounds () share similar hazards, emphasizing the need for rigorous handling protocols.

Research Findings and Industrial Relevance

  • Polymer Additives : Studies in demonstrate that 4-propylphenyl derivatives significantly enhance iPP's nucleation density, reducing spherulite size and improving mechanical properties. The heptyl chain in this compound may further optimize these effects by aligning with polymer crystallites .
  • Synthetic Challenges : highlights the use of hydrazine hydrate and diethylene glycol in synthesizing propylphenyl derivatives, suggesting analogous methods for this compound .

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